N,N'-bis[(dimethylamino)methylene]thiourea
Description
Structural Diversity and Functional Significance of Thiourea (B124793) Core Structures
The core structure of thiourea, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, allows for extensive structural diversity through substitution on the nitrogen atoms. These substituents can range from simple alkyl and aryl groups to more complex functionalities, significantly influencing the molecule's electronic properties, steric hindrance, and reactivity. This structural versatility is directly linked to their functional significance. Thioureas can act as hydrogen bond donors, ligands for metal catalysis, and precursors for a vast number of heterocyclic systems. Their ability to engage in various chemical transformations has made them invaluable in medicinal chemistry, materials science, and catalysis.
Historical Context of Thiourea Research in Organic Synthesis
The study of thiourea and its derivatives dates back to the 19th century. Initially, research focused on their fundamental properties and simple reactions. However, over the past few decades, there has been a resurgence of interest in thiourea chemistry, driven by the discovery of their utility as organocatalysts and as versatile building blocks in multicomponent reactions. The development of chiral thiourea derivatives, for instance, has revolutionized asymmetric catalysis by providing a powerful tool for the enantioselective synthesis of complex molecules. This historical progression highlights the enduring importance of thiourea research in advancing the frontiers of organic synthesis.
Classification and General Reactivity Trends of N,N'-Disubstituted Thioureas
N,N'-disubstituted thioureas are a prominent subclass of thiourea derivatives where both nitrogen atoms bear a substituent. They can be broadly classified as symmetrical or unsymmetrical, depending on whether the substituents are identical or different. The reactivity of these compounds is largely dictated by the nature of the substituents. Electron-donating groups on the nitrogen atoms enhance the nucleophilicity of the sulfur atom, making it prone to reactions with electrophiles. Conversely, electron-withdrawing groups increase the acidity of the N-H protons, enabling their use as hydrogen-bond donors in organocatalysis. A common reaction pathway for N,N'-disubstituted thioureas involves their use as precursors for the synthesis of various five- and six-membered heterocyclic rings.
Specific Context of "N,N'-bis[(dimethylamino)methylene]thiourea" within Thiourea Chemical Space
Within the vast landscape of thiourea derivatives, this compound occupies a unique position. Its structure is characterized by the presence of two dimethylaminomethylene groups attached to the nitrogen atoms of the thiourea core. This specific substitution pattern confers upon the molecule a high degree of nucleophilicity and a unique reactivity profile. The electron-donating nature of the dimethylamino groups makes the terminal nitrogen and sulfur atoms particularly reactive towards electrophiles. This enhanced reactivity has been exploited in the development of novel synthetic methodologies, particularly in the regioselective synthesis of fused heterocyclic systems.
A common and efficient method for the synthesis of this compound involves the reaction of thiourea with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This reaction is typically carried out under controlled temperature conditions, often in a solvent such as anhydrous toluene (B28343) or DMF, over a period of 6 to 12 hours. The purity of the resulting product can be readily assessed using techniques such as 1H-NMR spectroscopy, where the disappearance of the thiourea protons (typically in the δ 8.5–9.0 ppm range) and the appearance of signals corresponding to the dimethylamino groups (around δ 3.0–3.2 ppm) confirm the successful reaction.
Detailed Research Findings
The synthetic utility of this compound is most prominently demonstrated in its application as a versatile precursor for the construction of various heterocyclic scaffolds.
Synthesis of Thiazolopyrimidines
One of the key applications of this compound is in the regioselective synthesis of thiazolopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves a double annulation reaction with α-bromoketones. In this reaction, the thiourea derivative acts as a binucleophile, reacting with the electrophilic centers of the α-bromoketone to form the fused heterocyclic system.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | α-bromoketone | Thiazolopyrimidine derivative | Varies | ias.ac.in |
This interactive table summarizes the synthesis of thiazolopyrimidines. Specific yields depend on the substrate and reaction conditions.
Synthesis of Imidazo-1,3-thiazines
Similarly, this compound serves as a key building block in the synthesis of imidazo-1,3-thiazine derivatives. These heterocyclic compounds have also shown promise in various biological applications, including as antimicrobial agents. The synthetic strategy often involves a cycloaddition reaction with suitable electrophiles, where the unique reactivity of the thiourea derivative guides the formation of the desired fused ring system.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Electrophilic partner | Imidazo-1,3-thiazine derivative | Varies | derpharmachemica.com |
This interactive table outlines the synthesis of imidazo-1,3-thiazines. Yields are dependent on the specific electrophile and reaction parameters.
Properties
IUPAC Name |
1,3-bis(dimethylaminomethylidene)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKOXKEGOLKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Bis Dimethylamino Methylene Thiourea and Analogous Constructs
Rational Design and Mechanistic Considerations in Synthetic Pathways
The rational design of synthetic routes for N,N'-bis[(dimethylamino)methylene]thiourea and its analogs is predicated on the fundamental reactivity of the thiourea (B124793) moiety and the electrophilic nature of formylating or thiocarbonylating agents. Mechanistically, these syntheses often involve the nucleophilic attack of the nitrogen atoms of thiourea or a diamine on an electrophilic carbon center.
Efficient synthesis protocols for thiourea derivatives aim for high yields, mild reaction conditions, and simple purification procedures. The development of such protocols often involves screening various solvents, temperatures, and stoichiometric ratios of reactants. For instance, the synthesis of N,N'-disubstituted thioureas has been optimized by exploring both traditional and modern techniques, including mechanochemical methods that are solvent-free and can lead to quantitative yields. The choice of starting materials is also a key aspect of protocol development, with a shift towards more stable and less hazardous reagents.
The optimization of reaction conditions is a critical step in the synthesis of this compound and its analogs. Key parameters that are often fine-tuned include temperature, reaction time, and the choice of solvent. For example, in the synthesis of this compound using dimethylformamide dimethyl acetal (B89532) (DMF-DMA), temperatures in the range of 80–100°C and reaction times of 6–12 hours in anhydrous solvents like toluene (B28343) or DMF have been found to be effective.
While many modern syntheses of thiourea derivatives strive to be catalyst-free, certain transformations may benefit from catalysis. Bifunctional thiourea organocatalysts, for example, have been developed to activate carboxylic acids for direct amide formation through hydrogen bonding. Although not directly applied to the synthesis of the target compound, this principle of hydrogen-bond activation is relevant to the broader class of thiourea chemistry. The selection of a catalyst, when necessary, depends on the specific reaction mechanism and the nature of the substrates involved.
Direct Synthesis Approaches for this compound
Direct synthesis approaches provide the most straightforward pathways to this compound, often involving the direct reaction of a thiourea precursor with a suitable formylating or thiocarbonylating agent.
A primary method for the synthesis of this compound involves the condensation reaction of thiourea with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction leverages the electrophilic nature of the central carbon atom in DMF-DMA, which readily reacts with the nucleophilic nitrogen atoms of thiourea. The synthesis typically proceeds under controlled temperature conditions, often between 80–100°C, in an anhydrous solvent such as toluene or DMF. The reaction generally requires 6 to 12 hours for completion. The purity of the resulting product can be confirmed by 1H-NMR spectroscopy, where the disappearance of the thiourea proton signals (around δ 8.5–9.0 ppm) and the appearance of signals corresponding to the dimethylamino groups (around δ 3.0–3.2 ppm) are indicative of a successful reaction.
Bredereck's reagent, tert-butoxybis(dimethylamino)methane, is another powerful aminomethylenating agent that can be employed for the formylation of NH2-acidic compounds and represents a related approach. enamine.netguidechem.comwikipedia.org It is known to react with various active methylene (B1212753) and amine compounds to introduce a dimethylaminomethylene group. enamine.netguidechem.comwikipedia.orgmyuchem.com
The following table summarizes typical reaction conditions for the synthesis of this compound using DMF-DMA.
| Parameter | Condition |
|---|---|
| Reactants | Thiourea, N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) |
| Solvent | Anhydrous Toluene or DMF |
| Temperature | 80–100°C |
| Reaction Time | 6–12 hours |
An alternative strategy for the synthesis of analogous N,N'-disubstituted thioureas involves the use of 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) as a thiocarbonylating agent. This method is particularly useful for the preparation of symmetrical thioureas from primary or secondary amines. In a typical procedure, TCDI is treated with two equivalents of a suitable diamine in a solvent like dichloromethane (B109758). nih.govresearchgate.netresearchgate.net
For example, the synthesis of N,N′-bis[2-(dimethylamino)phenyl]thiourea has been successfully achieved using this method. nih.govresearchgate.netresearchgate.net In this synthesis, a solution of 2-amino-N,N'-dimethylaniline is added to a stirred solution of 1,1'-thiocarbonyldiimidazole in dichloromethane, and the mixture is heated. nih.govresearchgate.netresearchgate.net After an appropriate reaction time, the product is isolated and purified. This approach provides a reliable route to a variety of symmetrically substituted thiourea derivatives.
A representative procedure for the synthesis of an analogous compound, N,N′-bis[2-(dimethylamino)phenyl]thiourea, is detailed in the table below. nih.govresearchgate.netresearchgate.net
| Step | Procedure |
|---|---|
| 1 | A solution of 1,1′-thiocarbonyldiimidazole (1 equivalent) is prepared in dichloromethane. |
| 2 | A solution of 2-amino-N,N′-dimethylaniline (2 equivalents) in dichloromethane is added to the TCDI solution. |
| 3 | The resulting solution is heated (e.g., to 323 K) and stirred overnight. |
| 4 | The reaction mixture is diluted with dichloromethane and washed with deionized water. |
| 5 | The organic layer is dried over sodium sulfate (B86663) and the solvent is removed under vacuum to yield the product. |
In recent years, there has been a significant push towards the development of environmentally benign synthetic methods. For thiourea synthesis, this has translated into the exploration of catalyst-free and green chemistry routes. One such approach involves the use of water as a solvent, which is a significant improvement over traditional methods that often rely on volatile organic solvents. For instance, a highly efficient and catalyst-free method for the synthesis of substituted thiourea derivatives has been developed through the reaction of thiazolidine-2-thiones with various amines in water. nih.gov
Another green approach utilizes solar energy to drive the synthesis of symmetrical N,N'-disubstituted thiourea derivatives from primary amines and carbon disulfide in water, achieving good to excellent yields. scribd.comresearchgate.net Although a detailed mechanistic study has not been conducted, it is believed that the reaction proceeds through the formation of an arylcarbamodithioic acid intermediate, which then reacts with another molecule of the amine to form the thiourea. researchgate.net These methods, while not yet specifically reported for this compound, represent promising avenues for future research into more sustainable synthetic protocols for this class of compounds.
The following table outlines the key features of some green chemistry approaches to thiourea synthesis.
| Approach | Key Features | Example Reactants |
|---|---|---|
| Water-based synthesis | Catalyst-free, use of water as a green solvent. nih.gov | Thiazolidine-2-thiones and amines. nih.gov |
| Solar energy-driven synthesis | Uses solar energy, water as solvent, avoids toxic reagents. scribd.comresearchgate.net | Primary amines and carbon disulfide. scribd.comresearchgate.net |
| Solvent-free synthesis | Reactions are conducted without a solvent, reducing waste. | Not specifically detailed for the target compound, but a general principle in green chemistry. |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound can be achieved through several strategic approaches, including modular synthesis, multicomponent reactions, and post-synthetic modifications of the thiourea scaffold. These methods provide access to a wide array of structurally diverse compounds.
Modular Synthetic Strategies for Varied Substituents
Modular synthesis is a powerful approach for generating libraries of related compounds by systematically varying the building blocks. For this compound analogues, this often involves the reaction of a thiocarbonyl source with different amines.
One common modular approach for synthesizing N,N'-disubstituted thioureas involves the use of 1,1'-thiocarbonyldiimidazole as a thiocarbonyl transfer agent. This reagent reacts with two equivalents of a primary or secondary amine to furnish the corresponding symmetrically substituted thiourea. For instance, N,N′-bis[2-(dimethylamino)phenyl]thiourea and its diethylamino analogue have been prepared by treating 1,1′-thiocarbonyldiimidazole with the respective 2-amino-N,N'-dialkylanilines. organic-chemistry.orgnih.govresearchgate.net This method is highly modular, as a wide variety of amines can be employed to generate a diverse range of thiourea derivatives.
Another modular strategy involves the reaction of diamines with isothiocyanates. This approach allows for the synthesis of asymmetrically substituted bis-thioureas, where two different thiourea moieties are linked by a diamine spacer. nih.gov The reaction of isophthaloyl dichloride with ammonium (B1175870) thiocyanate (B1210189) generates an isophthaloyl isothiocyanate intermediate, which can then react with various amino acids to produce symmetric bis-thiourea derivatives with amino acid linkers. researchgate.net
Furthermore, the synthesis of unsymmetrical thioureas can be achieved in a two-step, one-pot manner. This typically involves the initial reaction of an amine with a thiocarbonyl surrogate, such as carbon disulfide or phenyl chlorothionoformate, to form an intermediate dithiocarbamate (B8719985) or thiocarbamate, respectively. Subsequent reaction with a different amine yields the unsymmetrical thiourea. While not directly applied to the synthesis of N,N'-bis[(amino)methylene]thioureas, this principle of sequential amine addition offers a potential modular route to unsymmetrical analogues.
A plausible, though not extensively documented, modular strategy for varying the substituents on this compound could involve a transamination reaction. In principle, the dimethylamino groups could be displaced by other, less volatile or more nucleophilic, amines, thereby providing a direct route to derivatives with different substitution patterns. This type of amine exchange is a known process for related vinylogous amides and enamines. nih.gov
Table 1: Examples of Modular Synthetic Strategies for Thiourea Derivatives
| Thiocarbonyl Source | Amine Component(s) | Product Type | Reference(s) |
| 1,1'-Thiocarbonyldiimidazole | 2-Amino-N,N'-dialkylanilines | Symmetrical N,N'-diarylthioureas | organic-chemistry.orgnih.govresearchgate.net |
| Isophthaloyl isothiocyanate | Amino acids | Symmetrical bis-thioureas | researchgate.net |
| Carbon disulfide | Diamines and Isothiocyanates | Asymmetrical bis-thioureas | nih.gov |
Multicomponent Reaction (MCR) Integration in Derivatization
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway to complex molecules. While the direct involvement of this compound in MCRs is not widely reported, the thiourea moiety itself is a common component in such reactions, suggesting potential for analogous transformations.
The most prominent example of an MCR involving thiourea is the Biginelli reaction. organic-chemistry.org This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. The use of N-substituted and N,N'-disubstituted thioureas in the Biginelli reaction has been explored, leading to the synthesis of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-thiones. organic-chemistry.org This demonstrates that the core thiourea structure, even when substituted, can participate in MCRs. By extension, it is conceivable that this compound or its analogues could be employed in similar MCRs to generate novel heterocyclic systems.
The development of novel MCRs is an active area of research, and the unique reactivity of the (dimethylamino)methylene groups in the target compound could potentially be harnessed in new MCRs. For instance, these groups could act as leaving groups or participate in domino reaction sequences. While specific examples are currently lacking in the literature, the general utility of thioureas in MCRs provides a strong rationale for future exploration in this area. nih.gov
Post-Synthetic Modifications and Functionalization of the Thiourea Scaffold
Post-synthetic modification involves the chemical transformation of a pre-formed molecular scaffold. The this compound scaffold possesses several reactive sites that could be targeted for functionalization, primarily through reactions involving the thiourea core.
Thiourea derivatives are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net A key post-synthetic modification strategy for the this compound scaffold is its use as a precursor in cyclocondensation reactions with bifunctional electrophiles to form fused heterocyclic systems. For example, the reaction of thiourea derivatives with α-haloketones is a classic method for the synthesis of thiazoles.
Specifically, the this compound scaffold can be envisioned to react with bifunctional electrophiles to yield thiazolopyrimidine derivatives. Thiazolopyrimidines are a class of fused heterocyclic compounds with a broad range of biological activities. The synthesis of thiazolo[3,2-a]pyrimidines often involves the reaction of a pyrimidine-2-thione with an α-halo ketone or a related bifunctional electrophile. ijnc.irnih.govresearchgate.net In an analogous fashion, this compound, with its nucleophilic sulfur and nitrogen atoms, could potentially undergo a cyclocondensation reaction with a suitable bifunctional electrophile, such as ethyl bromoacetate, to form a thiazolopyrimidine core. ijnc.irnih.gov The (dimethylamino)methylene groups might then either remain as substituents on the newly formed ring system or be eliminated during the reaction sequence.
This approach highlights the potential of this compound as a building block for more complex heterocyclic structures through post-synthetic modification of its inherent thiourea functionality.
Advanced Structural Elucidation of N,n Bis Dimethylamino Methylene Thiourea
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, in particular, provide detailed information about the molecular framework and the functional groups present.
NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of a compound can be determined.
The ¹H NMR spectrum of N,N'-bis[(dimethylamino)methylene]thiourea is expected to be relatively simple due to the symmetry of the molecule. The key proton environments are the methyl protons of the dimethylamino groups and the methine protons of the methylene (B1212753) bridges.
The protons of the four methyl groups [-N(CH₃)₂] are chemically equivalent and are expected to appear as a single, sharp singlet in the spectrum. The chemical shift for these protons would likely fall in the range of δ 2.5-3.5 ppm, characteristic of methyl groups attached to a nitrogen atom.
The two methine protons (=CH-) are also equivalent and should give rise to a single resonance. Due to the adjacent nitrogen atoms, this signal would be expected to appear further downfield. Without specific experimental data, the exact chemical shift and any potential coupling to other nuclei cannot be definitively stated.
Table 1: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -N(CH₃)₂ | 2.5 - 3.5 | Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, three distinct carbon signals are anticipated.
The carbon atoms of the methyl groups [-N(CH₃)₂] are all equivalent and would produce a single signal, typically in the range of δ 30-50 ppm. The methine carbons (=CH-) would also be equivalent and are expected to resonate at a more downfield position due to their attachment to nitrogen and their involvement in a double bond. The most deshielded signal in the spectrum would be that of the thiocarbonyl carbon (C=S). This is a highly characteristic peak for thioureas and is expected to appear in the range of δ 180-200 ppm.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| -N(CH₃)₂ | 30 - 50 |
| =CH- | Downfield |
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of this compound, significant COSY correlations are not expected as the different proton environments are not on adjacent carbons and are therefore unlikely to show scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a correlation between the signal for the methyl protons and the signal for the methyl carbons. It would also show a correlation between the methine proton signal and the methine carbon signal.
Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
The C-H stretching vibrations of the methyl and methine groups are expected in the region of 2800-3000 cm⁻¹. The most prominent and diagnostic peak would be the C=S stretching vibration of the thiourea (B124793) group. This bond typically gives rise to a strong absorption in the range of 1200-1300 cm⁻¹. Other important vibrations would include C-N stretching and C-H bending modes, which would appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 3: Expected FTIR Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H stretch | 2800 - 3000 |
| C=S stretch | 1200 - 1300 |
| C-N stretch | Fingerprint Region |
Vibrational Spectroscopy
Raman Spectroscopy for Complementary Vibrational Insights
Specific Raman spectroscopic data for this compound is not extensively detailed in available scientific literature. However, the application of this technique would provide valuable complementary information to infrared (IR) spectroscopy for a complete vibrational analysis. Raman spectroscopy detects molecular vibrations that induce a change in polarizability, making it particularly sensitive to symmetric vibrations and bonds involving non-polar groups.
For this compound, key vibrational modes expected to be Raman active would include:
Thiocarbonyl (C=S) Stretching: The C=S bond stretch is a crucial diagnostic peak. While often weak in the IR spectrum, it typically yields a moderately strong band in the Raman spectrum, expected in the 1050–1250 cm⁻¹ region. Its precise location would offer insight into the double-bond character and molecular environment.
C-N Stretching Vibrations: The molecule contains several C-N bonds within the thiourea core and the dimethylaminomethylene arms. Symmetric stretching modes of the N-C-N backbone would be clearly observable.
Methylene and Methyl Group Vibrations: Symmetric C-H stretching and deformation (bending, rocking) modes of the methyl (CH₃) groups would produce characteristic signals.
Molecular Skeleton Deformations: Low-frequency vibrations corresponding to the bending and twisting of the entire molecular backbone would also be detected, providing a unique "fingerprint" for the compound's specific conformation.
By comparing Raman data with IR spectra, a more complete assignment of the fundamental vibrational modes can be achieved, as some modes may be active in one technique but not the other, according to the principle of mutual exclusion for centrosymmetric molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic absorption spectrum of this compound is dictated by the chromophores present in its structure: the thiocarbonyl (C=S) group and the extended conjugated system involving the nitrogen atoms and imine-like double bonds (-N=C-N-). Analysis of similar bis-thiourea derivatives suggests that the UV-Vis spectrum would be characterized by distinct absorption bands corresponding to specific electronic transitions. ukm.my
The primary electronic transitions expected are:
π → π* Transitions: These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The extensive conjugation across the N-C=S, N=C, and lone pairs on the dimethylamino groups would likely result in strong absorption bands, potentially in the 250-320 nm range. ukm.my
n → π* Transitions: These transitions involve the excitation of non-bonding electrons (from the lone pairs on the sulfur and nitrogen atoms) to π* antibonding orbitals. The transition associated with the C=S group is particularly significant. These transitions are typically of lower energy and intensity than π → π* transitions and would be expected to appear as a weaker absorption band at a longer wavelength, potentially above 320 nm. ukm.my
The solvent environment can influence the position of these absorption maxima (λ_max). Polar solvents may cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a definitive technique for determining the molecular weight and probing the structure of this compound. With a molecular formula of C₇H₁₄N₄S, the compound has a calculated monoisotopic mass of approximately 186.094 g/mol .
In an electron ionization (EI) mass spectrum, the following features would be anticipated:
Molecular Ion Peak ([M]⁺): A distinct peak at m/z ≈ 186, corresponding to the intact molecule with one electron removed. The presence of sulfur would also generate a characteristic isotopic pattern, with a smaller [M+2]⁺ peak (at m/z ≈ 188) due to the natural abundance of the ³⁴S isotope.
The fragmentation pattern provides structural confirmation. Plausible fragmentation pathways would involve the cleavage of the weakest bonds, leading to stable charged fragments. Based on the structure, common fragmentation would likely include:
Loss of a Dimethylamino Group: Cleavage of a C-N bond could lead to the loss of a dimethylamino radical (•N(CH₃)₂), resulting in a significant fragment ion.
Alpha-Cleavage: Fission of the bond adjacent to a nitrogen atom is a common pathway for amines, which could lead to various fragment ions.
A table of theoretically predicted major fragments is presented below.
| m/z (mass/charge) | Plausible Fragment Ion Formula | Plausible Fragment Structure/Origin |
| 186 | [C₇H₁₄N₄S]⁺ | Molecular Ion ([M]⁺) |
| 142 | [C₅H₈N₃S]⁺ | [M - N(CH₃)₂]⁺ |
| 71 | [C₃H₇N₂]⁺ | [(CH₃)₂N-CH=N]⁺ |
| 44 | [C₂H₆N]⁺ | [(CH₃)₂N]⁺ |
This table represents plausible, theoretically derived fragments. Actual experimental fragmentation may involve complex rearrangements.
X-ray Crystallography and Solid-State Structural Analysis
As of this writing, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, precise experimental data regarding its crystal system, molecular geometry, and intermolecular interactions are not available. The following sections describe the type of information that would be obtained from such an analysis.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A single-crystal X-ray diffraction experiment would unambiguously determine the solid-state packing of the molecule. This analysis would yield the fundamental crystallographic parameters:
Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic).
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.
Unit Cell Parameters: The dimensions of the unit cell (lattice parameters a, b, and c) and the angles between them (α, β, and γ), which define the repeating volume of the crystal lattice.
This data is foundational for understanding the packing efficiency and symmetry relationships between molecules in the solid state.
Molecular Conformation and Geometric Parameters (Bond Lengths, Bond Angles, Dihedral Angles)
Analysis of the diffraction data would provide a precise three-dimensional model of the molecule, allowing for the detailed measurement of its geometric parameters.
Bond Lengths: The C=S double bond of the thiourea core would be of primary interest, with an expected length shorter than a C-S single bond. The various C-N bond lengths within the conjugated system would reveal the extent of electron delocalization. For comparison, the C=S bond in a related compound, N,N′-Bis[2-(dimethylamino)phenyl]thiourea, is approximately 1.688 Å, while the C-N bonds in its thiourea backbone are around 1.340 Å and 1.362 Å. iucr.orgnih.gov
Bond Angles: The bond angles around the central carbon of the thiourea group would indicate its geometry. A sum of angles close to 360° would confirm a trigonal planar arrangement, as is typical for such structures. iucr.org
Intramolecular Interactions: Hydrogen Bonding Networks and Stability
The structure of this compound, S=C(N=CHN(CH₃)₂)₂, lacks the traditional N-H donor groups commonly found in many thiourea derivatives that participate in strong intramolecular hydrogen bonding. iucr.orgnih.gov Therefore, the classic N-H···N or N-H···S hydrogen bonds responsible for stabilizing the conformations of other thioureas are not possible in this molecule.
However, a crystallographic study would be essential to investigate the presence of weaker, non-conventional intramolecular interactions that could influence its conformation and stability, such as:
C-H···S or C-H···N Interactions: Weak hydrogen bonds involving the hydrogen atoms from the methyl or methylene groups and the lone pairs of electrons on the sulfur or nitrogen atoms could exist. The presence and geometry of such interactions would provide crucial insight into the forces governing the molecule's preferred shape in the solid state.
These subtle interactions, along with intermolecular forces, would ultimately dictate the crystal packing arrangement.
Intermolecular Interactions and Supramolecular Assembly in the Solid State
In many aryl-substituted thiourea compounds, both intramolecular and intermolecular hydrogen bonds are prominent features. For instance, in derivatives like N,N′-bis[2-(dimethylamino)phenyl]thiourea, intramolecular hydrogen bonds are observed between a thiourea N-H group and the nitrogen atom of an adjacent dimethylamino group. researchgate.netnovanet.ca Concurrently, the other N-H group often participates in intermolecular hydrogen bonding with the sulfur atom of a neighboring molecule, leading to the formation of dimeric or chain-like structures. researchgate.netnovanet.ca
The supramolecular arrangement is thus a delicate balance of these directional hydrogen bonds and the more diffuse van der Waals forces. The specific geometry and nature of the substituents on the thiourea core significantly influence which interactions dominate and the resulting crystal packing. For example, the presence of aromatic rings can introduce C-H···π interactions, further stabilizing the three-dimensional structure. The interplay of these forces results in complex and often elegant supramolecular motifs.
Table 1: Illustrative Intermolecular Hydrogen Bond Parameters in a Related Thiourea Derivative.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N-H···S | 0.905 | 2.506 | 3.411 | 170.0 |
| C-H···O | 0.970 | 2.450 | 3.320 | 150.0 |
Data presented is representative of typical values found in thiourea derivatives and is not specific to this compound.
Hirshfeld Surface Analysis and Quantitative Assessment of Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned among the constituent molecules.
The surface is often mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. On a dnorm map, red spots indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, signifying strong interactions like hydrogen bonds. Blue regions represent contacts that are longer, and white areas denote contacts approximately equal to the van der Waals separation. nih.gov
A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each specific atomic contact (e.g., H···H, C···H, S···H) to the total Hirshfeld surface can be determined.
Table 2: Illustrative Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiourea Analogue.
| Contact Type | Contribution (%) |
|---|---|
| H···H | 64.8 |
| C···H/H···C | 22.9 |
| S···H/H···S | 12.1 |
| N···H/H···N | 0.2 |
Data is for N,N′-bis[2-(dimethylamino)phenyl]thiourea and serves as an example of the quantitative insights gained from Hirshfeld analysis. researchgate.net
Computational and Theoretical Investigations of N,n Bis Dimethylamino Methylene Thiourea
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For N,N'-bis[(dimethylamino)methylene]thiourea, these calculations can predict its three-dimensional structure, orbital energies, and spectroscopic behavior with a high degree of accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable geometric arrangement of atoms in a molecule, known as geometry optimization. scispace.com This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles. For molecules like this compound, DFT calculations, often employing basis sets such as 6-31G(d,p) or 6-311++G(d,p), can elucidate its preferred conformation and the planarity of its core structure. nih.govresearchgate.net The optimized geometry provides a foundational understanding of the molecule's steric and electronic properties. For instance, studies on similar thiourea (B124793) derivatives reveal a trigonal-planar geometry around the central thiocarbonyl carbon atom. nih.gov
Table 1: Illustrative Optimized Geometrical Parameters for a Thiourea Core Structure
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=S | ~1.69 Å |
| Bond Length | C-N | ~1.35 Å |
| Bond Angle | N-C-N | ~118° |
| Bond Angle | N-C=S | ~121° |
Note: The values presented are representative and derived from studies on analogous thiourea compounds to illustrate typical DFT outputs.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich thiourea and dimethylamino moieties, while the LUMO may be distributed across the central π-system.
Table 2: Representative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Role |
| HOMO | -5.8 | Electron Donor |
| LUMO | -1.5 | Electron Acceptor |
| HOMO-LUMO Gap (ΔE) | 4.3 | Reactivity/Stability Index |
Note: These are example energy values to demonstrate the output of an FMO analysis.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations serve two primary purposes: they confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra. nih.gov Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations; therefore, they are typically scaled by a factor to improve agreement with experimental data. nih.govsemanticscholar.org For this compound, key vibrational modes would include the C=S stretch, C-N stretches, and various C-H bending and stretching modes from the dimethylamino groups.
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups in a Related Thiourea Compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |
| N-H Stretch | 3226 | ~3230 |
| C-H Stretch | 2977 | ~2980 |
| C=C (Aromatic) | 1600 | ~1605 |
| C=S Stretch | ~700-800 | ~700-800 |
Note: Experimental data is based on N,N′-bis[2-(dimethylamino)phenyl]thiourea to illustrate the validation process. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited states of molecules and simulating their electronic absorption spectra, such as UV-Visible spectra. nih.govresearchgate.netcnr.it TD-DFT calculates the vertical excitation energies, which correspond to electronic transitions from the ground state to various excited states. nih.gov The output also includes the oscillator strength for each transition, which relates to the intensity of the corresponding absorption band. This analysis helps identify the nature of the electronic transitions, such as π → π* or n → π* transitions, and which molecular orbitals are involved (e.g., HOMO → LUMO). nih.gov
Table 4: Example of TD-DFT Output for Electronic Transitions
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO |
| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.96 | 250 | 0.68 | HOMO → LUMO+1 |
Note: This table contains hypothetical data to illustrate the typical results obtained from a TD-DFT calculation.
Analysis of Bonding and Electronic Properties
Beyond geometry and spectra, theoretical methods can dissect the electronic structure to provide a deeper understanding of bonding, charge distribution, and intramolecular interactions.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by localizing molecular orbitals into bonds, lone pairs, and anti-bonding orbitals. uba.ar A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and donor-acceptor interactions through second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated, with higher E(2) values indicating stronger interactions. researchgate.net For this compound, significant interactions would be expected between the lone pairs on the nitrogen atoms (donors) and the π* anti-bonding orbital of the C=S group (acceptor). NBO analysis also calculates the natural atomic charges, revealing the charge distribution across the molecule.
Table 5: Illustrative NBO Analysis of Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | π* (C=S) | ~35.5 |
| LP (S) | σ* (C-N) | ~5.2 |
| π (C=S) | σ* (C-N) | ~2.8 |
Note: The data is hypothetical, intended to exemplify the insights gained from an NBO analysis regarding intramolecular electronic delocalization.
Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bonding Characterization
A QTAIM analysis would be instrumental in elucidating the nature and strength of any intramolecular hydrogen bonds present in this compound. This method allows for a quantitative description of the electron density distribution, enabling the characterization of bond critical points and the quantification of the covalent and electrostatic nature of chemical bonds. Such an analysis would provide precise information on the hydrogen bonding interactions that are crucial for understanding the molecule's structure, stability, and reactivity.
Conformational Analysis and Potential Energy Surfaces
A comprehensive conformational analysis would be necessary to identify the stable conformers of this compound and to map its potential energy surface. This would involve systematically varying key dihedral angles and calculating the corresponding energies to locate energy minima and transition states. Understanding the conformational preferences and the energy barriers between different conformers is fundamental to predicting the molecule's behavior in different environments and its ability to interact with other molecules.
Solvent Effects on Molecular and Electronic Structure
Investigating the influence of different solvents on the molecular and electronic structure of this compound would be crucial for predicting its behavior in solution. Solvation models, such as the Polarizable Continuum Model (PCM), could be employed to simulate the effect of solvents with varying polarities on the compound's geometry, electronic properties (like dipole moment and molecular orbitals), and conformational equilibrium. This information is vital for applications in solution-phase chemistry, such as catalysis and molecular recognition.
The absence of such detailed computational studies on this compound highlights a gap in the current scientific literature and presents an opportunity for future research to unravel the fundamental properties of this intriguing molecule.
Chemical Reactivity and Mechanistic Pathways of N,n Bis Dimethylamino Methylene Thiourea
Reaction with Electrophiles
Due to the electron-rich nature of the sulfur atom and the exocyclic nitrogen atoms, N,N'-bis[(dimethylamino)methylene]thiourea readily reacts with a range of electrophiles. The dimethylamino groups enhance the nucleophilicity of the molecule, making it a potent reactant in substitution and condensation reactions. ijpcbs.comsmolecule.com
A primary application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, it serves as a key intermediate in regioselective double annulation reactions to form thiazolopyrimidines and imidazo-1,3-thiazines. The reaction with bifunctional electrophiles such as α-haloketones (e.g., phenacyl bromide) and α-haloesters (e.g., ethyl bromoacetate) is particularly significant. researchgate.net
The general mechanism for the formation of a thiazole-fused ring system, by analogy with similar thiourea (B124793) derivatives, proceeds via two main steps:
S-Alkylation: The nucleophilic sulfur atom of the thiourea moiety attacks the electrophilic carbon of the α-halo-carbonyl compound, displacing the halide and forming an S-alkylisothiouronium salt intermediate.
Intramolecular Cyclization: The enolate, formed by deprotonation of the α-carbon of the carbonyl group, or the nitrogen of the amidine system, then acts as an intramolecular nucleophile, attacking one of the electrophilic carbons of the (dimethylamino)methylene groups. This is followed by the elimination of dimethylamine, leading to the formation of the fused thiazole (B1198619) ring. ijnc.ir This cyclocondensation pathway is a cornerstone of its utility in constructing complex heterocyclic scaffolds. researchgate.netias.ac.inasianpubs.orgnih.gov
| Electrophile | Intermediate | Final Product Class |
| α-Haloketone | S-alkylisothiouronium salt | Thiazolopyrimidine |
| Ethyl Bromoacetate | S-alkylisothiouronium salt | Thiazolidinone-fused pyrimidine |
| Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | - | (Used in synthesis of the title compound) |
Reaction with Nucleophiles
While this compound is predominantly valued for its nucleophilic character, its electrophilic centers can be targeted by strong nucleophiles. The carbon atom of the thiocarbonyl group (C=S) and the carbons of the (dimethylamino)methylene units are potential sites for nucleophilic attack.
Hydrolysis: Under certain conditions, such as exposure to moisture, particularly under acidic or basic catalysis, the molecule can undergo hydrolysis. This reaction would involve the nucleophilic attack of water on the electrophilic carbon atoms of the (dimethylamino)methylene groups, leading to the eventual release of dimethylamine.
Aminolysis: A more synthetically relevant reaction is aminolysis. The reaction of thioureas with amines is a known method for the synthesis of guanidine (B92328) derivatives. chimia.chmdpi.com In this context, an external amine can act as a nucleophile, attacking the thiocarbonyl carbon. This process is often facilitated by the conversion of the thiourea into a better leaving group, such as an S-methylisothiourea derivative. The subsequent attack by the amine and elimination of methanethiol (B179389) would yield a guanidine derivative. This pathway highlights the potential for this compound to act as a synthon for complex guanidine structures.
Oxidation-Reduction Chemistry and Redox Properties
The sulfur atom in this compound, being in a low oxidation state (-2), is susceptible to oxidation. The products of such reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions. researchgate.net
Oxidation: By analogy with closely related compounds like 1,3-dimethyl-2-thiourea, oxidation can lead to the corresponding urea (B33335) derivative as a major product, where the sulfur atom is replaced by an oxygen atom. ijpcbs.comijpcbs.com The stoichiometry of this conversion often involves one mole of the oxidant per mole of the thiourea. ijpcbs.com Stronger oxidizing agents or harsher conditions can lead to further oxidation, potentially yielding sulfinic or sulfonic acid intermediates, and ultimately sulfate (B86663) ions alongside the urea derivative. researchgate.netnih.gov Kinetic studies on the oxidation of 1,3-dimethylthiourea have shown a first-order dependence on both the thiourea and the oxidant. ijpcbs.com
Redox Properties: The redox behavior of thiourea derivatives can be investigated using electrochemical techniques like cyclic voltammetry (CV). Studies on other bis-acyl-thiourea compounds have demonstrated that they can undergo reduction processes. mdpi.com The electrochemical potential for these processes would be influenced by the substituents on the thiourea core. For this compound, the electron-donating (dimethylamino)methylene groups would likely affect its oxidation and reduction potentials compared to unsubstituted thiourea.
| Reagent/Condition | Probable Product(s) |
| Mild Oxidant (e.g., H₂O₂) | N,N'-bis[(dimethylamino)methylene]urea |
| Strong Oxidant (e.g., acidic BrO₃⁻) | N,N'-bis[(dimethylamino)methylene]urea, Sulfate (SO₄²⁻) |
| Electrochemical Reduction | Reduced species (specifics undetermined) |
Cycloaddition and Cyclocondensation Reactions
Cyclocondensation reactions are the most prominent and well-documented reactive pathways for this compound. As mentioned previously (Section 5.1), its reaction with bifunctional electrophiles is a powerful method for synthesizing fused heterocycles like thiazolopyrimidines.
This reaction is a classic example of a cyclocondensation, where the initial nucleophilic substitution is followed by an intramolecular condensation and elimination of a small molecule (dimethylamine). The versatility of this approach allows for the creation of a diverse library of heterocyclic compounds by varying the structure of the electrophilic partner. researchgate.netias.ac.inasianpubs.orgnih.gov
Another potential cyclocondensation reaction involves the interaction with reagents containing two nucleophilic sites, such as diamines or hydrazines. For instance, thiourea is known to react with formaldehyde (B43269) and aliphatic diamines to form triazinane-2-thione derivatives. researchgate.net By analogy, this compound could potentially react with diamines, where the nucleophilic amine groups could attack the electrophilic carbons of the (dimethylamino)methylene units, leading to the formation of different heterocyclic systems after the elimination of dimethylamine.
Tautomeric Equilibria (Thione-Thiol Tautomerism) and Proton Transfer Mechanisms
Like other thiourea derivatives, this compound can theoretically exist in tautomeric forms: the thione form (containing the C=S group) and the thiol form (containing the C-SH group). nih.gov
Thione-Thiol Equilibrium: For simple thioamides and thiourea itself, the thione form is overwhelmingly dominant in the equilibrium mixture. scispace.com Spectroscopic studies on thiourea in various solvents have confirmed the presence of this equilibrium and have shown that its position can be influenced by the solvent environment and by protonation. researchgate.net For instance, an increase in the content of the thiol form is observed in the order of water < methanol (B129727) < ethanol (B145695) < propanol. researchgate.net Conversely, the addition of acid, which protonates the molecule, tends to favor the thione form. researchgate.net Given the high pKT value (a measure of the thione/thiol ratio) for thiourea, it is highly probable that this compound also exists predominantly in the thione form under standard conditions. scispace.com
Proton Transfer Mechanisms: Proton transfer is fundamental to the catalytic activity of many thiourea derivatives, where they act as hydrogen-bond donors. rsc.org In the context of the reactivity of this compound, proton transfer is a key step in many of its reactions. For example, in the cyclocondensation reactions mentioned above, the removal of a proton from an intermediate is often required to facilitate the final cyclization step. The basicity of the dimethylamino groups and the nitrogen atoms within the core structure can play a role in mediating these intramolecular or intermolecular proton transfers. Computational studies on related systems have been employed to elucidate the energetics of such tautomeric equilibria and proton transfer pathways. researchgate.netrsc.org
| Tautomeric Form | Key Structural Feature | Predominance |
| Thione | C=S (Thiocarbonyl) | Highly Favored scispace.com |
| Thiol | C-SH (Thiol/Mercapto) | Minor Contributor |
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies specifically on this compound are not extensively reported in the literature. However, data from analogous systems provide insight into the methodologies used and the expected behavior.
Reaction Kinetics: The rate of reactions involving thiourea derivatives can be monitored using various techniques, including spectroscopy and chromatography. For example, the kinetics of the oxidation of 1,3-dimethyl-2-thiourea by an oxidant in acidic solution were studied spectrophotometrically. ijpcbs.com The study revealed that the reaction follows second-order kinetics, being first-order with respect to both the thiourea and the oxidant. The reaction rate was also found to be dependent on the acid concentration, suggesting a proton-catalyzed mechanism. ijpcbs.comnih.gov Similar methodologies could be applied to quantify the reaction rates of this compound with various electrophiles or nucleophiles, providing valuable information about the reaction mechanism and the influence of substituents and conditions on reactivity.
Thermodynamics: Thermodynamic parameters, such as the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), are crucial for understanding the spontaneity and equilibrium position of a reaction. For instance, in studies of the interaction of bis-acyl-thiourea derivatives with DNA, thermodynamic parameters like the binding constant (Kb) and Gibbs free energy change were evaluated from spectroscopic and electrochemical data. nih.gov These values indicated a spontaneous binding process. For the synthetic reactions involving this compound, computational chemistry could be a powerful tool to estimate the thermodynamic parameters for proposed reaction pathways and intermediates, helping to predict the most likely products and understand the driving forces of the reactions.
Coordination Chemistry and Ligand Properties of N,n Bis Dimethylamino Methylene Thiourea
Design Principles for Metal Ligands
The design of effective metal ligands hinges on the strategic incorporation of donor atoms and functional groups that can electronically and sterically influence the formation and properties of the resulting metal complexes. N,N'-bis[(dimethylamino)methylene]thiourea is a well-conceived ligand scaffold, embodying several key design principles. The presence of both nitrogen and sulfur atoms provides multiple potential coordination sites, allowing for diverse binding modes. smolecule.com The lone pairs on the nitrogen atoms classify the molecule as a Lewis base, enabling it to form stable complexes with a variety of metal ions. smolecule.com
Coordination Modes and Binding Sites with Metal Ions (e.g., σ-Donating and π-Acidic Characteristics)
Thiourea (B124793) derivatives, in general, are recognized for their versatile coordination behavior, acting as structurally adaptable ligands due to their concurrent σ-donating and π-acidic characteristics. mdpi.comsemanticscholar.org The nucleophilic sulfur and nitrogen atoms are key to the formation of both inter- and intramolecular hydrogen bonds, leading to a variety of binding modes with metal ions. mdpi.comsemanticscholar.org
For thiourea-based ligands, coordination can occur through the sulfur atom as a neutral monodentate ligand or through both the sulfur and nitrogen atoms in a bidentate fashion. mdpi.com In the case of this compound, the presence of multiple nitrogen atoms introduces additional possibilities for coordination. The lone pairs on the nitrogen atoms allow the molecule to act as a Lewis base, facilitating the formation of complexes with metal ions. smolecule.com The specific coordination mode adopted will depend on several factors, including the nature of the metal ion, the reaction conditions, and the solvent system employed.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific synthetic procedures for metal complexes of this exact ligand are not extensively detailed in the available literature, the synthesis of related thiourea derivatives provides a general framework. For instance, the synthesis of N,N'-bis(2-dialkylaminophenyl)thioureas is achieved by reacting 1,1'-thiocarbonyldiimidazole (B131065) with two equivalents of the corresponding 2-amino-N,N'-dialkylaniline. nih.govresearchgate.net
The characterization of any resulting metal complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.
Spectroscopic Signatures of Metal Coordination
Infrared (IR) spectroscopy is a powerful tool for probing the coordination of this compound to a metal center. A key diagnostic feature in the IR spectrum of the free ligand is the C=S stretching vibration, which is typically observed around 1250 cm⁻¹. Upon coordination to a metal ion through the sulfur atom, a shift in this band to a lower frequency would be expected, indicating a weakening of the C=S bond. mdpi.com Changes in the vibrational frequencies associated with the C-N bonds would also provide evidence of coordination.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the ligand and its complexes in solution. In the ¹H NMR spectrum of the free this compound, the dimethylamino groups would give rise to singlet peaks in the region of δ 3.0–3.2 ppm. The thiocarbonyl carbon in the ¹³C NMR spectrum is expected to appear in the range of δ 180–185 ppm. Upon complexation, shifts in the positions of these resonances would be anticipated, providing insight into the electronic environment of the ligand. For metal complexes of related thiourea derivatives, coordination through the sulfur atom leads to a downfield shift of the thiocarbonyl carbon resonance, suggesting a decrease in electron density at this position. mdpi.com
| Spectroscopic Technique | Key Signature for this compound | Expected Change Upon Metal Coordination |
| Infrared (IR) Spectroscopy | C=S stretch at ~1250 cm⁻¹ | Shift to lower frequency |
| ¹H NMR Spectroscopy | Singlets for dimethylamino groups at δ 3.0–3.2 ppm | Chemical shift changes |
| ¹³C NMR Spectroscopy | Thiocarbonyl carbon at δ 180–185 ppm | Downfield shift |
Crystallographic Analysis of Metal-Ligand Architectures
Electronic Structure and Bonding in Metal Complexes
The electronic structure and nature of the metal-ligand bond in complexes of this compound would be influenced by the interplay of σ-donation and potential π-interactions. The nitrogen and sulfur atoms of the ligand possess lone pairs of electrons that can be donated to vacant orbitals of a metal ion, forming σ-bonds. The extent of this σ-donation will depend on the Lewis acidity of the metal and the Lewis basicity of the ligand.
Applications in Metal-Organic Frameworks (MOFs) and Inorganic Materials
The structural and electronic attributes of this compound make it a promising candidate for incorporation into metal-organic frameworks (MOFs) and other inorganic materials. The multiple coordination sites on the ligand could allow it to act as a linker, bridging multiple metal centers to form extended one-, two-, or three-dimensional networks. The functionalization of MOFs with thiourea groups has been shown to be a viable strategy for creating materials with enhanced catalytic or adsorption properties.
While the direct application of this compound in MOFs is not yet widely reported, the principles of MOF design suggest its potential. The porosity and functionality of such MOFs could be tailored by the choice of metal ion and the coordination mode of the ligand. These materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis.
Advanced Applications in Chemical Research and Beyond
Organocatalysis and Asymmetric Catalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, and thiourea (B124793) derivatives are prominent catalysts in this domain. nih.govwikipedia.org N,N'-bis[(dimethylamino)methylene]thiourea and related structures are particularly effective due to their ability to activate substrates through hydrogen bonding. wikipedia.org
The catalytic activity of thiourea-based organocatalysts stems from their capacity to act as potent hydrogen-bond donors. wikipedia.org The two N-H protons on the thiourea backbone can form a bidentate, "clamp-like" hydrogen-bonding interaction with Lewis basic sites on a substrate, such as the oxygen atom of a carbonyl group or the nitrogen atom of an imine. wikipedia.orgnih.gov This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. nih.gov
For the catalyst to be effective, a trans-trans conformation of the N-H groups is often preferred, allowing both protons to engage a single acceptor site on the substrate simultaneously. nih.gov The electron-withdrawing nature of the central thiocarbonyl group enhances the acidity of the N-H protons, making them stronger hydrogen-bond donors compared to their urea (B33335) analogues. wikipedia.org This dual hydrogen-bonding motif is a cornerstone of thiourea-mediated organocatalysis, effectively lowering the activation energy of a wide array of chemical transformations. wikipedia.orgnih.gov
A significant frontier in organocatalysis is the development of asymmetric transformations, which selectively produce one enantiomer of a chiral product. Chiral thiourea derivatives have proven to be exceptionally effective in this regard. nih.gov By incorporating a chiral scaffold into the catalyst's structure, it is possible to create a chiral binding pocket that preferentially accommodates one specific orientation of the substrate-catalyst complex.
This controlled spatial arrangement dictates the trajectory of the incoming nucleophile, leading to the preferential formation of one enantiomer over the other. Bis-thiourea catalysts, for instance, have been successfully employed in asymmetric aza-Henry (nitro-Mannich) reactions. nih.govmsu.edu In these systems, a proposed model suggests that the catalyst activates both the imine and the nitroalkane pronucleophile simultaneously through a network of hydrogen bonds, guiding a stereoselective carbon-carbon bond formation. msu.edu While this compound itself is achiral, its fundamental structure serves as a platform for designing more complex, chiral catalysts. Reports indicate that while it can facilitate catalysis, its effectiveness in achieving high enantioselectivity (ee) is limited compared to dedicated chiral catalysts, suggesting that structural optimization is necessary for high-level stereocontrol.
| Catalyst Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Chiral Bis-Thiourea | Aza-Henry Reaction | Good to high (often >90%) | nih.gov |
| This compound (Achiral) | General Catalysis | Lags behind dedicated chiral catalysts (<70%) | |
| Bifunctional Thiourea (e.g., Takemoto's catalyst) | Aza-Henry Reaction | Good enantioselectivities | nih.gov |
Chemical Sensing and Recognition Systems
The same hydrogen-bonding capability that makes thioureas effective catalysts also allows them to function as receptors in chemical sensing and molecular recognition systems. nih.gov The thiourea moiety is a well-established binding site for anions, where the N-H protons can form strong, directional hydrogen bonds with anionic guests. researchgate.net
Compounds like this compound can be incorporated into chemosensors designed to detect specific anions. researchgate.net The binding event between the thiourea receptor and an anion can be designed to trigger a measurable output, such as a change in color (colorimetric sensing) or the emission of light (fluorescence sensing). nih.govnih.gov For example, interaction with basic anions like fluoride, acetate, or dihydrogen phosphate (B84403) can lead to deprotonation or significant perturbation of the electronic structure of an attached chromophore, resulting in a visible color change. nih.govnih.gov The specificity and sensitivity of these sensors can be tuned by modifying the structure of the thiourea derivative. researchgate.net Studies on related thiourea-based receptors have quantified their high affinity for such anions, confirming the primary role of the thiourea and adjacent amino group hydrogens in the binding process through techniques like UV-vis and ¹H NMR spectroscopy. nih.govbohrium.com
Building Blocks for Complex Organic Architectures and Heterocycles
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex heterocyclic systems. Heterocycles are foundational to medicinal chemistry and materials science, and this compound provides an efficient entry point to several important scaffolds. ossila.com
Its utility stems from its high nucleophilicity, enhanced by the electron-rich dimethylamino groups, which facilitates reactions with a variety of electrophiles. It serves as a key precursor in regioselective double annulation reactions to synthesize fused heterocycles such as thiazolopyrimidines and imidazo-1,3-thiazines. These resulting structures are not merely chemical curiosities; they are associated with significant biological activities. For instance, thiazolopyrimidine derivatives synthesized from this building block have been investigated as potential anticancer agents, while certain imidazo-1,3-thiazines show promise as antimicrobial agents. The compound's predictable reactivity allows chemists to construct complex molecular architectures with a high degree of control.
| Heterocyclic System | Synthetic Method | Potential Application | Reference |
|---|---|---|---|
| Thiazolopyrimidines | Regioselective double annulation | Anticancer scaffolds | |
| Imidazo-1,3-thiazines | Regioselective double annulation | Antimicrobial agents | |
| Substituted Thiazoles | Cycloaddition with α-bromoketones | General pharmaceutical intermediates |
Exploration of Non-Linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are critical for emerging technologies in photonics and optoelectronics, including frequency doubling of lasers and optical data storage. Organic molecules, particularly those from the urea and thiourea families, are promising candidates for NLO materials. researchgate.net Their potential arises from a combination of factors: a π-conjugated electronic system, the presence of electron-donating and electron-withdrawing groups, and the ability to crystallize in non-centrosymmetric space groups, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG).
Thiourea itself is known to possess a large dipole moment and forms extensive hydrogen bond networks, which can guide the assembly of molecules into the necessary acentric crystal structures. While specific NLO studies on this compound are not extensively detailed, its molecular structure contains key features for potential NLO activity. The thiourea core acts as part of the conjugated system, while the dimethylamino groups are strong electron donors. This intramolecular charge-transfer character is fundamental to molecular hyperpolarizability. The exploration of this compound and its derivatives for NLO applications represents an active area of research, building on the established NLO properties of the broader thiourea class of materials. researchgate.netresearchgate.net
Applications in Polymer Chemistry and Functional Materials Science
The versatility of the thiourea functional group extends into the realm of polymer chemistry and materials science. One application involves the use of thiourea in redox initiator systems for free-radical polymerization. For example, systems combining thiourea with metal ions like Fe(III) or Ce(IV) have been used to initiate the cross-linking copolymerization of monomers like acrylamide (B121943) and N,N'-methylene-bis-acrylamide to form hydrogels. researchgate.net
Furthermore, thiourea derivatives can be immobilized on solid supports or incorporated into polymer backbones to create functional materials. Drawing an analogy from the immobilization of thiourea-based anion sensors onto TentaGel resins, one can envision grafting this compound onto polymer chains. nih.gov Such functionalized polymers could serve as recyclable organocatalysts, solid-phase sensors for environmental monitoring, or as specialized resins for the selective capture of anions from solution. This approach combines the unique chemical properties of the thiourea derivative with the mechanical stability and processability of a polymer matrix, opening avenues for the development of advanced functional materials.
Q & A
What are the established synthetic routes for N,N'-bis[(dimethylamino)methylene]thiourea, and what key intermediates are involved in its preparation?
Answer: The compound is synthesized via regioselective methods starting from thiourea derivatives. Landreau et al. (2003) describe its preparation as a critical intermediate for generating thiazadiene systems, which undergo [4+2] cycloadditions to form bicyclic heterocycles like thiazolopyrimidines. Key steps include dimethylamino substitution and controlled reaction conditions to prevent premature cyclization .
How can researchers optimize the purification of this compound to achieve high yields and purity?
Answer: Purification typically involves solvent recrystallization or column chromatography. While specific protocols are not detailed in the literature, analogous thiourea derivatives (e.g., diphenylthiourea) suggest using polar aprotic solvents like DMF for recrystallization, followed by characterization via ¹H/¹³C NMR and mass spectrometry to confirm structural integrity .
What role does this compound play in the synthesis of nitrogen-sulfur heterocycles, and what factors govern its regioselectivity?
Answer: The compound acts as a thiazadiene precursor, enabling [4+2] cycloadditions with α-bromoketones or ethyl bromoacetate. Regioselectivity is influenced by electronic effects of the dimethylamino groups, which activate the thiocarbonyl moiety for nucleophilic attack. Singh et al. (2011) demonstrated its utility in forming thiazine and thiopyran scaffolds under mild conditions .
What mechanistic insights explain the dual reactivity of this compound in annulation reactions?
Answer: The electron-deficient thiocarbonyl group facilitates both nucleophilic and electrophilic pathways. Computational studies (e.g., DFT calculations) could elucidate transition states, while experimental kinetic analyses may differentiate between concerted vs. stepwise mechanisms in cycloadditions .
How can molecular docking studies predict the bioactivity of heterocycles derived from this compound?
Answer: Docking simulations with enzymes like COX-2 require accurate force field parameterization of sulfur-containing heterocycles. Singh et al. (2011) validated binding modes by correlating docking scores (Glide XP) with experimental IC₅₀ values, emphasizing the importance of solvation models and ligand conformational sampling .
How should researchers address contradictory reports on the regioselectivity of annulation reactions involving this compound?
Answer: Systematic variation of reaction parameters (e.g., solvent polarity, temperature, stoichiometry) combined with in situ monitoring (e.g., HPLC or Raman spectroscopy) can identify critical control points. Comparative studies using isotopically labeled substrates may resolve mechanistic ambiguities .
What strategies enhance the stability of this compound during long-term storage and catalytic applications?
Answer: Storage under inert atmosphere (argon) at −20°C prevents oxidation. For catalytic uses, encapsulation in mesoporous silica or coordination with transition metals (e.g., Pd) may stabilize the thiourea framework while maintaining reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
